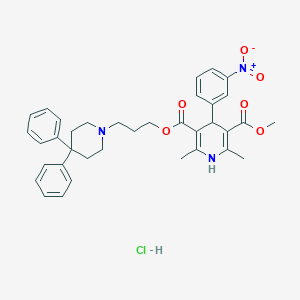

Niguldipine hydrochloride, (+/-)-

Description

The exact mass of the compound Niguldipine hydrochloride, (+/-)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Niguldipine hydrochloride, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niguldipine hydrochloride, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 | |

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanistic Actions of Niguldipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Complexity of a Dihydropyridine

Niguldipine hydrochloride, a potent 1,4-dihydropyridine (DHP) derivative, presents a multifaceted mechanism of action that extends beyond simple calcium channel blockade. As a Senior Application Scientist, this guide is designed to provide you with a comprehensive understanding of Niguldipine's intricate pharmacology. We will delve into its primary and secondary targets, explore the stereochemical nuances that govern its activity, and provide detailed, field-proven experimental protocols to empower your research and development endeavors. This document is structured to follow the science, leading you from foundational concepts to the practical application of this knowledge in a laboratory setting.

Core Mechanism: High-Affinity Blockade of L-type Calcium Channels

Niguldipine's principal mechanism of action is the potent and selective inhibition of L-type voltage-gated calcium channels (LTCCs).[1] These channels are critical for regulating calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes, thereby playing a pivotal role in physiological processes such as muscle contraction and vasoconstriction.[2]

The Molecular Target: The α1 Subunit

LTCCs are complex heteromeric proteins, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers.[2][3] Dihydropyridines, including Niguldipine, are known to bind to a specific receptor site on the α1 subunit, which is believed to be located at the interface of transmembrane segments IIIS5, IIIS6, and IVS6.[4] This binding is allosterically modulated by the binding of other classes of calcium channel blockers, such as phenylalkylamines and benzothiazepines.[4]

State-Dependent Binding and Voltage-Dependence

A key aspect of Niguldipine's action, characteristic of dihydropyridines, is its state-dependent binding. It exhibits a higher affinity for the inactivated state of the L-type calcium channel.[5] This voltage-dependent block means that Niguldipine is more effective at blocking channels in depolarized membranes, such as those found in vascular smooth muscle, contributing to its vasodilatory effects.[5][6]

Stereoselectivity of Action

Niguldipine is a chiral molecule, and its enantiomers exhibit significant differences in their affinity for the L-type calcium channel. The (+)-enantiomer, specifically the (S)-(+)-niguldipine, demonstrates a markedly higher potency as a calcium channel blocker compared to the (-)-enantiomer.[5][7] In radioligand binding studies using guinea-pig heart membranes, (-)-Niguldipine was found to be approximately 40 times less potent than (+)-Niguldipine.[7] However, electrophysiological studies on guinea-pig ventricular myocytes have shown a smaller difference in potency (≤ 4.4-fold), suggesting that the high stereoselectivity observed in binding assays may not fully translate to functional channel block under all conditions.[5]

Secondary Pharmacology: A Dual-Action Compound

Beyond its well-established role as a calcium channel blocker, Niguldipine exhibits a significant secondary pharmacology that contributes to its overall physiological effects.

Antagonism of α1-Adrenergic Receptors

Niguldipine is a potent antagonist of α1-adrenergic receptors, a property not common to all dihydropyridines.[1] This dual action of L-type calcium channel blockade and α1-adrenoceptor antagonism contributes to its robust antihypertensive effects.[1]

-

Subtype Selectivity: (+)-Niguldipine demonstrates a notable selectivity for the α1A-adrenoceptor subtype over the α1B subtype.[7][8] In competition experiments with [3H]prazosin in rat brain cortex membranes, (+)-niguldipine exhibited a high-affinity binding to α1A sites with a Ki value of 52 pmol/l, while its affinity for α1B sites was 200- to 600-fold lower.[7]

-

Stereoselectivity: Similar to its action on calcium channels, the antagonism of α1A-adrenoceptors is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.[7][9] In contrast, both enantiomers bind with roughly equal affinity to the α1B-adrenoceptors found in liver cell membranes.[7]

Modulation of Potassium Channels

Research has shown that Niguldipine can also modulate potassium currents in vascular smooth muscle cells.[6][10] At concentrations greater than 10 nM, Niguldipine has been observed to increase outward potassium currents (IK).[6][10] This facilitation of potassium efflux can lead to hyperpolarization of the cell membrane, contributing to vasodilation. The half-maximal facilitation of IK was observed at a nominal concentration of 20 nM, with a maximal facilitation of about 400% at 1 µM.[6] This effect on potassium channels may dominate the vasodilatory response at lower concentrations of Niguldipine.[10]

Inhibition of P-glycoprotein

Niguldipine has been identified as an inhibitor of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of various drugs from cells.[11] This inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, a phenomenon that has implications for overcoming multidrug resistance in cancer therapy. The mechanism of P-gp inhibition by some compounds can involve direct competition for binding or interference with ATP hydrolysis that powers the transporter.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinities and inhibitory concentrations of Niguldipine hydrochloride.

| Target | Enantiomer | Tissue/Cell Line | Parameter | Value | Reference |

| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig skeletal muscle | Ki | 85 pmol/l | [7] |

| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig brain | Ki | 140 pmol/l | [7] |

| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig heart | Ki | 45 pmol/l | [7] |

| L-type Ca2+ Channel | (-)-Niguldipine | Guinea-pig heart | - | ~40x less potent than (+) | [7] |

| L-type Ca2+ Channel | Racemic | Vascular smooth muscle cells | IC50 (for ICa block) | 0.4 µM (nominal) | [6][10] |

| α1A-Adrenoceptor | (+)-Niguldipine | Rat brain cortex | Ki | 52 pmol/l | [7] |

| α1B-Adrenoceptor | (+)-Niguldipine | Liver cell membranes | Ki | 78 nmol/l | [7] |

| α1B-Adrenoceptor | (-)-Niguldipine | Liver cell membranes | Ki | 58 nmol/l | [7] |

| Potassium Channel (IK) | Racemic | Vascular smooth muscle cells | Half-maximal facilitation | 20 nM (nominal) | [6] |

Experimental Protocols for Mechanistic Investigation

The following protocols provide a framework for the in vitro investigation of Niguldipine's mechanism of action. These are intended as a starting point and should be optimized for your specific experimental conditions.

Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade

This protocol allows for the direct measurement of Niguldipine's effect on L-type calcium currents (ICa,L) in isolated cells.

Cell Preparation:

-

Isolate ventricular myocytes from guinea pig hearts or use a suitable cell line (e.g., HEK293) stably expressing the human Cav1.2 channel.

-

Maintain cells in an appropriate culture medium and conditions.

Electrophysiological Recording:

-

External Solution (in mM): 135 TEA-Cl, 10 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2; pH adjusted to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) with a cell and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the membrane potential at -80 mV.

-

Elicit ICa,L by applying depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz.

-

After obtaining a stable baseline current, perfuse the cell with increasing concentrations of Niguldipine hydrochloride dissolved in the external solution.

-

Record the steady-state block at each concentration and wash out the drug to observe reversibility.

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current to the baseline control.

-

Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Caption: Radioligand binding assay workflow for determining Niguldipine's receptor affinity.

In Vitro Aortic Ring Contraction Assay

This functional assay assesses the vasodilatory effect of Niguldipine on vascular smooth muscle.

Preparation:

-

Euthanize a rat and dissect the thoracic aorta in cold Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

Clean the aorta of adhering fat and connective tissue and cut into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Equilibrate the rings under a resting tension of 1.5-2.0 g for at least 60 minutes, changing the buffer every 15-20 minutes.

Experimental Protocol:

-

Induce a sustained contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) or an α1-adrenoceptor agonist like phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of Niguldipine hydrochloride to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is achieved.

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contracted tension.

-

Plot the percentage of relaxation against the log concentration of Niguldipine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Concluding Remarks for the Advanced Researcher

Niguldipine hydrochloride is a pharmacologically complex molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research. Its potent L-type calcium channel blocking activity is complemented by its significant α1A-adrenergic receptor antagonism and modulation of potassium channels. The stereoselectivity of its interactions with these targets adds another layer of complexity and opportunity for investigation. The experimental protocols outlined in this guide provide a robust foundation for further elucidating the nuanced mechanisms of Niguldipine and for the development of novel therapeutics with tailored pharmacological profiles. It is through such detailed mechanistic understanding that we can continue to advance the field of drug discovery.

References

-

Kloeckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv : European journal of physiology, 414(4), 458–467. [Link]

-

Kloeckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv : European journal of physiology, 414(4), 458–467. [Link]

-

Minneman, K. P., & Esbenshade, T. A. (1990). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. Molecular pharmacology, 38(1), 118–125. [Link]

-

Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European journal of pharmacology, 309(3), 317–321. [Link]

-

Kendall, D. A., & Minneman, K. P. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British journal of pharmacology, 100(3), 513–517. [Link]

-

Kendall, D. A., & Minneman, K. P. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British journal of pharmacology, 100(3), 513–517. [Link]

-

Wetzel, J. M., Miao, S. W., Forray, C., Borden, L. A., Branchek, T. A., & Gluchowski, C. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of medicinal chemistry, 38(10), 1579–1581. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Gekeler, V., Boer, R., Ise, W., Sanders, K. H., Schachtele, C., & Beck, J. (1995). Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers. The Journal of biological chemistry, 270(16), 9332–9338. [Link]

-

Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]

-

Herrera, M. D., et al. (2010). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. BMC physiology, 10, 21. [Link]

-

University of Sussex. (n.d.). Patch-clamp protocol. Retrieved from [Link]

-

Knorr, A., & Garthoff, B. (1989). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Archives internationales de pharmacodynamie et de therapie, 298, 96–107. [Link]

-

National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem Compound Database. Retrieved from [Link]

-

Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. [Link]

-

Creative Biolabs. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

St-Jean, M., & Balke, C. W. (2011). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. The Journal of pharmacology and experimental therapeutics, 339(1), 264–273. [Link]

-

Patsnap. (2024). What are P-gp inhibitors and how do they work?. Synapse. Retrieved from [Link]

-

Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

-

Woodcock, E. A., Matkovich, S. J., & Foshage, A. M. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 80, e38. [Link]

-

Fatemi, M. H., & Gharaghani, S. (2011). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian journal of pharmaceutical research : IJPR, 10(4), 745–755. [Link]

-

Glossmann, H., & Striessnig, J. (1990). Heterogeneity of L-type calcium channel alpha 1 subunits: stereoselective discrimination of different populations by the novel 1,4-dihydropyridine B 874-67. Naunyn-Schmiedeberg's archives of pharmacology, 341(2), 185–190. [Link]

-

Friel, D. D., & Tsien, R. W. (1992). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Journal of the American Society of Nephrology, 3(4 Suppl), S34–S43. [Link]

-

van der Meer, B. J., et al. (2017). Angiogenic potency evaluation of cell therapy candidates by a novel application of the in vitro aortic ring assay. Stem cell research & therapy, 8(1), 11. [Link]

-

Godfraind, T., & Salomone, S. (1993). Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations. The Journal of pharmacology and experimental therapeutics, 266(3), 1735–1743. [Link]

-

Gandini, M. A., Sandoval, A., & Felix, R. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor protocols, 2014(4), pdb.top066092. [Link]

-

Lolic, M., et al. (2021). Molecular Pharmacology of K Potassium Channels. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 55(S3), 1–25. [Link]

-

Jackson, W. F., & Boerman, E. M. (2018). A Simple Method for Normalization of Aortic Contractility. Journal of visualized experiments : JoVE, (139), 58344. [Link]

-

Kaur, V., et al. (2014). Therapeutic potential of nanocarrier for overcoming to P-glycoprotein. Asian Journal of Pharmaceutics, 8(3). [Link]

-

Felipe, A., et al. (2021). Contribution of K2P Potassium Channels to Cardiac Physiology and Pathophysiology. International journal of molecular sciences, 22(12), 6612. [Link]

-

Wisdom Library. (n.d.). P-gp inhibition: Significance and symbolism. Retrieved from [Link]

-

Manville, R. W., & Abbott, G. W. (2020). Chemical modulation of Kv7 potassium channels. Medicinal chemistry communications, 11(7), 1113–1145. [Link]

-

Garcia-Rivas, V., et al. (2020). Pharmacology of the contraction of rat thoracic aortic ring specimens and the increase in the intracellular free Ca2+ concentration ([Ca2+]i) of single vascular smooth muscle cells prepared from the aorta induced by a high concentration (10-8 M) of ET-1. Frontiers in pharmacology, 11, 589. [Link]

-

El-Gharbawy, A. S., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules (Basel, Switzerland), 28(10), 4241. [Link]

Sources

- 1. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneity of L-type calcium channel alpha 1 subunits: stereoselective discrimination of different populations by the novel 1,4-dihydropyridine B 874-67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Patch Clamp Protocol [labome.com]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

An In-depth Technical Guide to Investigating the Dual Antagonism of Niguldipine Hydrochloride

Abstract

Niguldipine hydrochloride, a dihydropyridine derivative, presents a compelling pharmacological profile characterized by a dual mechanism of action. It functions as a potent L-type calcium channel blocker and a highly selective α1A-adrenergic receptor antagonist.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and characterize this dual antagonism. We will delve into the mechanistic underpinnings of Niguldipine's interactions with its targets and provide detailed, field-proven protocols for the essential binding and functional assays required to elucidate its unique properties. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data.

Introduction: The Significance of Dual-Targeting Ligands

The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by the development of multi-target ligands. These compounds offer the potential for enhanced therapeutic efficacy, improved side-effect profiles, and novel treatment modalities for complex diseases. Niguldipine hydrochloride is a prime exemplar of such a molecule.[1] Its ability to concurrently modulate two key physiological pathways—calcium influx and adrenergic signaling—makes it a valuable tool for cardiovascular and neurological research.[1] Understanding the nuances of its interaction with both L-type calcium channels and α1A-adrenergic receptors is crucial for harnessing its full therapeutic and research potential. This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously investigate the dual antagonism of Niguldipine hydrochloride.

Mechanistic Overview: A Tale of Two Targets

Niguldipine's dual antagonism stems from its ability to bind with high affinity to two distinct protein targets:

-

L-type Voltage-Gated Calcium Channels (VGCCs): As a dihydropyridine, Niguldipine targets the α1 subunit of L-type calcium channels.[3][4] These channels are critical for excitation-contraction coupling in muscle tissues and hormone secretion.[3] By blocking these channels, Niguldipine inhibits the influx of calcium ions into cells, leading to vasodilation and other effects associated with calcium channel blockade.[5][6] The (+)-enantiomer of Niguldipine exhibits particularly high affinity for these channels.[7]

-

α1A-Adrenergic Receptors: Niguldipine also demonstrates potent and selective antagonism at α1A-adrenergic receptors.[1][7] These G protein-coupled receptors are key mediators of smooth muscle contraction in response to catecholamines like norepinephrine.[8] The (+)-enantiomer of Niguldipine is also the more potent form at this receptor subtype.[7]

This dual activity is stereoselective, with the different enantiomers of Niguldipine displaying varying potencies at each target.[7][9] A thorough investigation, therefore, necessitates the characterization of both the racemate and the individual enantiomers.

Experimental Investigation: A Step-by-Step Approach

To comprehensively characterize the dual antagonism of Niguldipine hydrochloride, a multi-faceted experimental approach is required. This section outlines the key assays, from initial target expression confirmation to detailed binding and functional characterization.

Target Expression and Preparation

A foundational step is to ensure the presence and accessibility of the target receptors in the chosen experimental system. Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are an excellent choice due to their low endogenous expression of many receptors and their high transfection efficiency.[10]

Caption: Workflow for expressing target receptors and preparing cell membranes for assays.

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: When cells reach 80-90% confluency, transfect them with expression plasmids encoding the human L-type calcium channel α1 subunit (CACNA1C) or the human α1A-adrenergic receptor (ADRA1A) using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[3]

-

Incubation: Allow 24-48 hours for receptor expression before proceeding to the next steps.

-

Sample Preparation: Lyse a subset of transfected cells with RIPA buffer containing protease inhibitors.[11]

-

SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the L-type calcium channel α1 subunit or the α1A-adrenergic receptor overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

-

Harvesting: Scrape the transfected cells into ice-cold PBS and centrifuge to pellet.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[7]

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonication.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]

-

Washing: Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Storage: Resuspend the final membrane pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[5]

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its receptor.[13]

Caption: Workflow for a functional calcium influx assay using a fluorescent indicator.

-

Cell Preparation: Plate HEK293 cells expressing the L-type calcium channel in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. [14][15]3. Pre-incubation: Pre-incubate the cells with various concentrations of Niguldipine hydrochloride.

-

Stimulation: Induce calcium influx by depolarizing the cells with a high concentration of potassium chloride (e.g., 50 mM KCl).

-

Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation 3) with appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em ~494/516 nm). [16]6. Data Analysis: Determine the IC50 value for Niguldipine's inhibition of the KCl-induced calcium influx.

-

Cell Preparation and Dye Loading: Use HEK293 cells expressing the α1A-adrenergic receptor and load with Fluo-4 AM as described in Protocol 3.3.1.

-

Pre-incubation: Pre-incubate the cells with various concentrations of Niguldipine hydrochloride.

-

Stimulation: Stimulate the cells with an α1-adrenergic agonist, such as phenylephrine (e.g., 10 µM), to induce the release of calcium from intracellular stores. [17]4. Measurement and Data Analysis: Measure the fluorescence change and determine the IC50 for Niguldipine's inhibition of the agonist-induced calcium mobilization.

| Assay | Target | Stimulus | Measurement | Expected Outcome |

| Calcium Influx | L-type Calcium Channel | High KCl | Fluo-4 Fluorescence | Niguldipine inhibits KCl-induced fluorescence increase |

| Calcium Mobilization | α1A-Adrenergic Receptor | Phenylephrine | Fluo-4 Fluorescence | Niguldipine inhibits phenylephrine-induced fluorescence increase |

Table 2: Summary of Functional Assays for Niguldipine's Dual Antagonism

Advanced Characterization: Electrophysiology

For a more detailed understanding of Niguldipine's effect on L-type calcium channels, whole-cell patch-clamp electrophysiology can be employed. This technique allows for the direct measurement of ionic currents across the cell membrane.

-

Cell Preparation: Use transfected HEK293 cells or isolated cardiomyocytes.

-

Recording Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as the charge carrier), 10 HEPES, pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

-

Recording Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents through the L-type calcium channels.

-

Apply Niguldipine hydrochloride to the external solution and record the inhibition of the inward currents.

-

This technique can provide detailed information about the kinetics and voltage-dependence of Niguldipine's block of L-type calcium channels.

Conclusion

The dual antagonism of Niguldipine hydrochloride at L-type calcium channels and α1A-adrenergic receptors represents a fascinating area of pharmacological research. The experimental framework provided in this guide offers a robust and comprehensive approach to characterizing this unique profile. By combining target expression confirmation, radioligand binding assays, and functional cellular assays, researchers can obtain a detailed understanding of Niguldipine's mechanism of action. Such investigations are not only crucial for elucidating the therapeutic potential of Niguldipine but also for advancing the broader field of multi-target drug discovery.

References

- Niguldipine - Grokipedia. (URL: )

- (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed. (URL: )

-

Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC - NIH. (URL: [Link])

-

Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed. (URL: [Link])

-

Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

-

Niguldipine - Wikipedia. (URL: [Link])

-

Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - NIH. (URL: [Link])

-

Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed. (URL: [Link])

-

Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central. (URL: [Link])

- HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat - iGEM. (URL: https://parts.igem.org/Help:Protocols/HEK_293)

-

Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC - NIH. (URL: [Link])

-

Calcium imaging protocol - brainvta. (URL: [Link])

-

Characterization of calcium channel binding - PubMed. (URL: [Link])

-

Recent progress in α1-adrenergic receptor research. (URL: [Link])

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (URL: [Link])

-

Voltage-gated calcium channel - Wikipedia. (URL: [Link])

-

Culture of HEK293-EBNA1 Cells for Production of Recombinant Proteins - SciSpace. (URL: [Link])

-

Intracellular calcium imaging for agonist screening Biophysics Reports. (URL: [Link])

-

HEK Cells in Calcium Imaging and Ion Channel Activity Studies - Cytion. (URL: [Link])

-

Analysis of Binding Data | Springer Nature Experiments. (URL: [Link])

-

Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC - PubMed Central. (URL: [Link])

-

Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed. (URL: [Link])

-

Solubilization of nicardipine hydrochloride via complexation and salt formation - PubMed. (URL: [Link])

-

Biochemical Studies of Voltage-Gated Ca2+ Channels - Madame Curie Bioscience Database - NCBI Bookshelf. (URL: [Link])

-

Fluo-4,Ca2+ indicators - Interchim. (URL: [Link])

-

patch-clamp-protocol-final.pdf. (URL: [Link])

-

Whole Cell Patch Clamp Protocol. (URL: [Link])

-

Preparation and In-Vitro Evaluation of Nicardipine Hydrochloride Microcapsules. (URL: [Link])

-

An experimental investigation of rundown of the L-type calcium current.. (URL: [Link])

-

Intracellular calcium imaging for agonist screening - PMC - NIH. (URL: [Link])

-

Specific binding of [3H]prazosin to a-adrenergic | Download Table - ResearchGate. (URL: [Link])

-

3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed. (URL: [Link])

-

Western Blot Detection of Adrenergic Receptors - Springer Nature Experiments. (URL: [Link])

-

Intracellular Calcium Imaging for Agonist Screening - ResearchGate. (URL: [Link])

-

CALCIUM FLUX PROTOCOL. (URL: [Link])

-

Western Blot Protocol - GenScript. (URL: [Link])

-

General Protocol for Western Blotting - Bio-Rad. (URL: [Link])

-

Dihydropyridine receptor of L-type Ca2+ channels: identification of binding domains for -PN200-110 and [3H]azidopine within the alpha 1 subunit - PubMed. (URL: [Link])

-

Solubility enhancement of nimodipine through preparation of Soluplus® dispersions. (URL: [Link])

-

[3H]PN200-110 binding in a fibroblast cell line transformed with the alpha 1 subunit of the skeletal muscle L-type Ca2+ channel - PubMed. (URL: [Link])

-

(PDF) [3H]PN200-110 and [3H]Ryanodine binding and reconstitution of ion channel activity with skeletal muscle membranes - ResearchGate. (URL: [Link])

-

Nicardipine Nanosuspension Formulation and In-Vitro Evaluation - Journal of Drug Delivery and Therapeutics. (URL: [Link])

-

Formulation development and in vitro evaluation of bilayer tablets Nicardipine. (URL: [Link])

Sources

- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Radioligand-binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]

- 11. bio-rad.com [bio-rad.com]

- 12. genscript.com [genscript.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niguldipine Hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and chemical characterization of Niguldipine hydrochloride. As a potent dihydropyridine calcium channel blocker and a selective α1A-adrenoceptor antagonist, Niguldipine is a significant molecule in cardiovascular research.[][2][3] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the described protocols are robust and self-validating.

Introduction to Niguldipine Hydrochloride

Niguldipine is a 1,4-dihydropyridine derivative recognized for its dual mechanism of action: it potently blocks L-type calcium channels and exhibits high affinity for a subtype of alpha 1-adrenoceptors.[3][4][5] This dual pharmacology makes it a valuable tool for investigating hypertension and related cardiovascular conditions.[6][7] The compound is typically prepared and handled as its hydrochloride salt to enhance stability and aqueous solubility.

Key Chemical Properties

A summary of the fundamental chemical properties of Niguldipine hydrochloride is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [][6] |

| Molecular Formula | C₃₆H₄₀ClN₃O₆ | [2][4][6] |

| Molecular Weight | 646.18 g/mol | [3][4][6] |

| CAS Number | 119934-51-9 (for racemic HCl salt) | [][2] |

| Appearance | Yellow Crystalline Solid | [] |

Chemical Synthesis of Niguldipine Hydrochloride

The synthesis of Niguldipine, like other 1,4-dihydropyridines, is most efficiently achieved through a variation of the Hantzsch Dihydropyridine Synthesis. This multicomponent reaction offers a convergent and effective route to the core heterocyclic structure. The overall process involves the condensation of a β-dicarbonyl compound (an acetoacetate ester), an aldehyde, and an enamine. This is followed by purification and subsequent salt formation.

Overall Synthetic Workflow

The logical flow from starting materials to the final, purified active pharmaceutical ingredient (API) hydrochloride salt is depicted below. This workflow ensures checkpoints for purity and identity throughout the process.

Caption: Workflow for Niguldipine Hydrochloride Synthesis.

Experimental Protocol: Synthesis

This protocol details a plausible and robust method for the synthesis, adapted from established procedures for analogous compounds like Nicardipine.[8]

Part A: Hantzsch Synthesis of Niguldipine (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and 3-[3-(4,4-diphenyl-1-piperidinyl)propyl] 3-aminocrotonate (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

-

Rationale: The Hantzsch reaction is a one-pot condensation that efficiently constructs the dihydropyridine ring. Isopropanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at elevated temperatures without excessive boiling points.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours.

-

Rationale: Refluxing provides the necessary activation energy for the multiple condensation and cyclization steps. Reaction progress should be monitored to avoid degradation from prolonged heating.

-

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate. If not, reduce the solvent volume under vacuum.

-

Isolation & Purification: Filter the crude solid or recrystallize the concentrated residue from a solvent system like ethanol/water to yield Niguldipine free base. Further purification can be achieved via column chromatography on silica gel if necessary.

Part B: Formation of Niguldipine Hydrochloride

-

Dissolution: Dissolve the purified Niguldipine free base in a minimal amount of a suitable anhydrous solvent, such as acetone or methanol.[8]

-

Rationale: Anhydrous conditions are critical to prevent the incorporation of water into the crystal lattice and to ensure clean precipitation of the hydrochloride salt.

-

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol or diethyl ether) dropwise until the pH of the solution becomes acidic (pH 1-2).

-

Rationale: Stoichiometric or a slight excess of HCl is required to ensure complete protonation of the most basic nitrogen atom (the piperidine nitrogen), leading to salt formation. Slow addition prevents localized high concentrations which can trap impurities.

-

-

Crystallization: Stir the mixture at room temperature or cool in an ice bath (0-5 °C) to induce crystallization. The optimal temperature depends on the solvent system and can be fine-tuned to control crystal size and purity.[8]

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove residual acid and impurities. Dry the product under vacuum at a moderate temperature (40-50 °C) to a constant weight.

Chemical Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized Niguldipine hydrochloride. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of characterization.

Characterization Workflow

The following diagram outlines the logical sequence of analytical techniques applied to the final product.

Caption: Analytical Workflow for Niguldipine HCl Characterization.

Structural Elucidation Techniques

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Experiments are typically run in deuterated solvents like DMSO-d₆ or CDCl₃.[9]

-

¹H NMR Protocol: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Protocol: Use a more concentrated sample (20-30 mg) and acquire with proton decoupling.

| ¹H NMR - Predicted Data | ¹³C NMR - Predicted Data | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 10.0 - 11.0 | N-H (Dihydropyridine, broad s) | 165 - 168 | C=O (Esters) |

| 7.2 - 8.2 | Aromatic-H (m) | 140 - 150 | Aromatic Quaternary C |

| 4.8 - 5.2 | C4-H (Dihydropyridine, s) | 120 - 135 | Aromatic C-H |

| 3.5 - 4.2 | O-CH₂ & O-CH₃ (m, s) | 100 - 105 | C3/C5 (Dihydropyridine) |

| 2.0 - 3.0 | Piperidine-H & N-CH₂ (m) | 50 - 60 | O-CH₃, O-CH₂, N-CH₂ |

| 2.1 - 2.4 | C2/C6-CH₃ (s) | 35 - 45 | Piperidine C, C4 (Dihydropyridine) |

| 1.5 - 2.0 | Alkyl Chain-CH₂ (m) | 18 - 25 | CH₃ (Dihydropyridine) |

B. Mass Spectrometry (MS)

MS confirms the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental formula.

-

Protocol: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small sample amount in methanol or acetonitrile and infuse into the mass spectrometer.

-

Expected Data: The primary ion observed will be for the free base (after loss of HCl).

| Analysis Type | Expected m/z | Species |

| Low Resolution MS | ~610.3 | [M+H]⁺ (protonated free base) |

| High Resolution MS | 610.2963 | [M+H]⁺ (Calculated for C₃₆H₄₀N₃O₆) |

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

-

Protocol: Prepare a sample pellet using potassium bromide (KBr) or use an Attenuated Total Reflectance (ATR) accessory.[6]

-

Expected Data: Characteristic absorption bands confirm the presence of key structural motifs.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H Stretch (Dihydropyridine ring) |

| 2900 - 3100 | C-H Stretch (Aromatic and Aliphatic) |

| ~1680 - 1710 | C=O Stretch (Ester carbonyls) |

| 1510 - 1540 & 1340 - 1360 | N-O Stretch (Asymmetric & Symmetric of NO₂) |

| ~1200 - 1250 | C-O Stretch (Ester) |

Purity and Identity Confirmation

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reverse-phase method is typically employed for dihydropyridines.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm or 354 nm[2][12] |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

-

Expected Results: The analysis should yield a single major peak with a purity of ≥98%.[][4] The retention time is specific to the method but should be consistent across runs.

B. Elemental Analysis

This technique provides the percentage composition of elements (C, H, N), which must match the theoretical values calculated from the molecular formula.

-

Protocol: The analysis is performed using a calibrated elemental analyzer.

-

Expected Data: The experimental values should be within ±0.4% of the theoretical values.

| Element | Theoretical % for C₃₆H₄₀ClN₃O₆ |

| Carbon (C) | 66.92 |

| Hydrogen (H) | 6.24 |

| Chlorine (Cl) | 5.49 |

| Nitrogen (N) | 6.50 |

| Oxygen (O) | 14.86 |

Conclusion

This guide outlines a robust and scientifically-grounded approach to the synthesis and complete chemical characterization of Niguldipine hydrochloride. By understanding the causality behind each step—from the choice of reaction conditions in the Hantzsch synthesis to the orthogonal analytical techniques used for characterization—researchers can confidently produce and validate this important pharmacological compound. Adherence to these detailed protocols ensures the generation of high-purity material suitable for advanced research and development applications.

References

-

Niguldipine hydrochloride | C36H40ClN3O6. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

- Higuchi, S., & Kawamura, S. (1981). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry.

- Sultan, S. M., & Zoman, A. M. (1993). Determination of trace levels of niguldipine in urine and blood by adsorptive stripping voltammetry at the hanging mercury drop electrode. Analytica Chimica Acta, 282(1), 187-194.

- Jain, D., et al. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers.

- Rathod, A. P., Mhaske, M. S., & Hingane, L. D. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug.

-

Nicardipine Hydrochloride Infrared Reference Spectra. (n.d.). Retrieved January 9, 2024, from [Link]

-

Niguldipine. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

- CN105061297A - Preparation method for synthesizing nicardipine hydrochloride. (n.d.). Google Patents.

- Kumar, A., et al. (2011). Method development and validation of nicardipine hydrochloride in bulk and formulation using UV spectrophotometric method. Journal of Chemical and Pharmaceutical Research, 3(4), 834-840.

- Patel, M., et al. (2022). Development and Validation of HPTLC Method for Estimation of Nicardipine Hydrochloride in Injectable Dosage Form. International Journal for Research in Pharmaceutical Research, 7(2).

- Lu, J. M., et al. (1991). High-performance liquid chromatographic determination of nifedipine, nicardipine and pindolol using a carbon fibre flow-through amperometric detector. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 889-893.

- Wehinger, E., et al. (1981). Nimodipine: synthesis and metabolic pathway. Arzneimittel-Forschung, 31(8a), 1301-1304.

-

1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]

-

Niguldipine | C36H39N3O6. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

- Kasture, V. S., et al. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Nicardipine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 205-209.

- Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145.

- Kanagathara, N., et al. (2011). Fourier Transform Infrared Spectroscopic Investigation on Nifidipine. International Journal of Pharmacy and Biological Sciences, 1(2), 51-56.

-

FT-IR spectra of pure (A) nifedipine, (B) co-povidone, (C) Pluronic® F-127 and (D) inulin. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

- Tey, W. S., et al. (2014). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, 16(26), 5836-5846.

- Thulasamma, P., & Venkateswarlu, P. (2012). RP-HPLC method for the quantitative determination of nifedipine in dosage forms, human milk and urine. Research Journal of Pharmacy and Technology, 5(3), 322-327.

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Niguldipine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niguldipine hydrochloride | C36H40ClN3O6 | CID 16219720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105061297A - Preparation method for synthesizing nicardipine hydrochloride - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Binding Affinity of Niguldipine Hydrochloride for L-type Calcium Channels

Abstract

Niguldipine, a potent 1,4-dihydropyridine (DHP), exhibits exceptionally high binding affinity for L-type voltage-gated calcium channels (LTCCs), making it a critical tool for cardiovascular research and a prototypical molecule for understanding the pharmacodynamics of calcium channel blockade. This guide provides a comprehensive technical overview of the principles and methodologies used to characterize the binding affinity of niguldipine hydrochloride for LTCCs. We delve into the molecular determinants of this interaction, including stereoselectivity and the specific binding pocket on the channel's α1 subunit. Detailed, field-proven protocols for both radioligand binding assays and patch-clamp electrophysiology are presented, emphasizing experimental design, execution, and data interpretation. The causality behind critical protocol steps is explained to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of how to quantify and interpret the interaction between dihydropyridine blockers and their molecular target.

Introduction: The L-type Calcium Channel and Niguldipine

Voltage-gated L-type calcium channels are heteromultimeric protein complexes that mediate the influx of Ca²⁺ into cells in response to membrane depolarization.[1] They are fundamental to numerous physiological processes, including cardiac and smooth muscle contraction, hormone secretion, and neuronal activity.[1][2] The pore-forming α1 subunit, particularly the Caᵥ1.2 isoform, is the principal target for the dihydropyridine class of calcium channel blockers used in the management of hypertension and angina.[1][2][3]

Niguldipine hydrochloride is a third-generation DHP distinguished by its potent and selective blockade of LTCCs.[4][5] Its mechanism of action involves binding to the α1 subunit, which allosterically modulates the channel's gating properties, stabilizing an inactivated state and thereby inhibiting calcium ion influx.[1][2][6] The affinity of this binding is a critical determinant of the drug's potency and duration of action. Understanding how to precisely measure this affinity is paramount for drug discovery and development.

The Pharmacodynamics of the Niguldipine-LTCC Interaction

Mechanism of Action: State-Dependent Binding

A core principle governing the interaction of DHPs with LTCCs is "state-dependent binding." These drugs exhibit significantly higher affinity for the inactivated and open states of the channel compared to the resting state.[2][6] This voltage-dependent block means that niguldipine is more effective in tissues that are frequently depolarized, such as vascular smooth muscle, contributing to its therapeutic efficacy in hypertension.[6][7] Electrophysiological studies are essential to functionally characterize this phenomenon.

The Dihydropyridine Binding Site

The receptor site for DHPs is located within a pocket formed by the transmembrane segments IIIS5, IIIS6, and IVS6 of the Caᵥ1.2 α1 subunit.[8] This allosteric site is distinct from the pore itself.[6] Drug binding to this site induces a conformational change in the channel's selectivity filter, which indirectly blocks Ca²⁺ permeation.[6]

Stereoselectivity: A Key Determinant of Affinity

Niguldipine is a chiral molecule, and its enantiomers exhibit pronounced differences in binding affinity. The (+)-enantiomer, S(+)-niguldipine, binds with exceptionally high affinity, often in the picomolar range, to LTCCs.[4] In contrast, the (-)-enantiomer, R(-)-niguldipine (dexniguldipine), is approximately 40 to 45 times less potent at the DHP receptor site.[4][9] This stark stereoselectivity underscores the precise structural requirements for high-affinity binding and is a critical consideration in experimental design and data interpretation. Interestingly, this stereoselectivity is less pronounced in functional assays under certain voltage protocols, suggesting complex interactions between binding and channel gating.[10]

Methodologies for Quantifying Binding Affinity

Two primary, complementary techniques are employed to characterize the binding of niguldipine to LTCCs: radioligand binding assays for direct measurement of affinity and density, and patch-clamp electrophysiology for assessing functional inhibition.

Radioligand Binding Assays

These biochemical assays directly measure the interaction of a drug with its receptor in membrane preparations.[11][12] Competition binding assays are most commonly used to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound, such as niguldipine, by measuring its ability to displace a high-affinity radiolabeled DHP (e.g., [³H]nitrendipine or (+)-[³H]PN200-110) from the receptor.[13][14]

Caption: Workflow for whole-cell patch-clamp analysis of LTCC block.

-

Objective: To determine the functional inhibitory concentration (IC₅₀) of niguldipine on L-type calcium currents.

-

Materials:

-

Methodology:

-

Solution Preparation (Self-Validating Step):

-

ECS: Designed to isolate Ca²⁺ currents. Typically contains Ba²⁺ or Ca²⁺ as the charge carrier, and blockers for Na⁺ (e.g., TTX) and K⁺ channels (e.g., Cs⁺). Example: (in mM) 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

ICS: Contains Cs⁺ to block outward K⁺ currents and a Ca²⁺ chelator (e.g., EGTA) to control intracellular Ca²⁺. Example: (in mM) 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH. Causality: The precise ionic composition is critical to pharmacologically isolate the current of interest (I_Ca,L).

-

-

Cell Preparation: Isolate single cells and place them in the recording chamber on the microscope stage.

-

Recording:

-

Approach a cell with a glass micropipette filled with ICS and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. This establishes electrical and diffusive access to the cell interior. [15][16] * Clamp the membrane potential at a holding potential where LTCCs are available to open (e.g., -80 mV). [17] 4. Voltage Protocol and Drug Application:

-

Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit the L-type calcium current (I_Ca,L).

-

Establish a stable baseline recording of I_Ca,L in control ECS. Trustworthiness: A stable baseline is essential. If the current "runs down" or is unstable, the experiment is invalid.

-

Perfuse the cell with increasing concentrations of niguldipine hydrochloride, allowing the block to reach steady-state at each concentration before recording the inhibited I_Ca,L.

-

-

Data Analysis:

-

Measure the peak amplitude of I_Ca,L at each drug concentration.

-

Calculate the percentage of current inhibition relative to the baseline control.

-

Plot the percent inhibition against the log concentration of niguldipine and fit the data to the Hill equation to determine the IC₅₀ value.

-

-

Quantitative Data & Interpretation

The binding affinity of niguldipine is exceptionally high, with reported Kᵢ values in the picomolar range for the (+)-enantiomer. These values can vary depending on the tissue source and experimental conditions.

| Parameter | Preparation | Value (for (+)-Niguldipine) | Reference |

| Kᵢ | Guinea Pig Heart Membranes | 45 pM | [4] |

| Kᵢ | Guinea Pig Skeletal Muscle | 85 pM | [4] |

| Kᵢ | Guinea Pig Brain Membranes | 140 pM | [4] |

| IC₅₀ | T-type Ca²⁺ Current | 0.18 µM | [18] |

Note: The affinity of niguldipine for LTCCs is significantly higher than for T-type channels, highlighting its selectivity. [18] It is crucial to recognize that Kᵢ values from binding assays and IC₅₀ values from functional assays are not always directly comparable. [19]Functional IC₅₀ values are influenced by the membrane potential and stimulation frequency used in the experiment, reflecting the state-dependent nature of the block. [10]The high enantioselectivity observed in binding assays (40-fold) may be less pronounced in functional assays (e.g., ~4-fold), suggesting that factors beyond simple receptor occupancy influence the functional block. [10]

Implications for Drug Development & Research

A thorough characterization of niguldipine's binding affinity serves several purposes:

-

Benchmark for Potency: Niguldipine's picomolar affinity provides a gold standard against which new DHP derivatives can be compared.

-

Structure-Activity Relationship (SAR): By correlating the structural modifications of DHP analogs with their binding affinities, researchers can delineate the chemical features essential for high-potency interactions.

-

Target Validation: The tight correlation between high-affinity binding and functional channel blockade confirms the LTCC as the relevant molecular target.

-

Pharmacological Tool: Due to its high affinity and selectivity, radiolabeled niguldipine or its analogs can be used to quantify LTCC density in various tissues and disease models.

Conclusion

The interaction between niguldipine hydrochloride and L-type calcium channels is a model system for studying high-affinity ligand-receptor binding. Its characterization requires a multi-faceted approach, combining the direct, quantitative power of radioligand binding assays with the functional, real-time insights of patch-clamp electrophysiology. A meticulous application of the protocols detailed in this guide, grounded in an understanding of the underlying pharmacology, will enable researchers to generate robust, reliable data on the binding affinity of this and other potent calcium channel modulators, ultimately advancing the fields of pharmacology and cardiovascular medicine.

References

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. Available from: [Link]

-

Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317-321. Available from: [Link]

-

Das, S., & Srikanth, S. (2023). Nisoldipine. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

-

S(+)-niguldipine. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Glossmann, H., & Ferry, D. R. (1984). Assay for calcium channels. Methods in Enzymology, 109, 513-550. Available from: [Link]

-

Holzer, P., et al. (1993). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Molecular Pharmacology, 44(5), 1046-1052. Available from: [Link]

-

Niguldipine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

dexniguldipine. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Sorkin, E. M., & Clissold, S. P. (1987). Nisoldipine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of angina pectoris, hypertension and related cardiovascular disorders. Drugs, 33(4), 296-345. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Niguldipine - ResearchGate. ResearchGate. Available from: [Link]

-

Turner, T. J., & Dunlap, K. (1995). Pharmacological characterization of presynaptic calcium channels using subsecond biochemical measurements of synaptosomal neurosecretion. Molecular Pharmacology, 47(4), 778-787. Available from: [Link]

-

Warltier, D. C., et al. (1988). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Journal of Cardiovascular Pharmacology, 12(5), 581-588. Available from: [Link]

-

Linz, K. W., & Meyer, R. (1998). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of Physiology, 513(Pt 2), 425-442. Available from: [Link]

-

Belardetti, F., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies, 7(4), 356-369. Available from: [Link]

-

Tang, L., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117-121. Available from: [Link]

-

Akaike, N., et al. (1994). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Neurosciences, 19, 213-233. Available from: [Link]

-

Glossmann, H., & Ferry, D. R. (1983). Calcium channels: basic properties as revealed by radioligand binding studies. Journal of Cardiovascular Pharmacology, 5(6), 1046-1056. Available from: [Link]

-

McBride, W., et al. (1985). The mechanism of binding of dihydropyridine calcium channel blockers to rat brain membranes. Journal of Biological Chemistry, 260(14), 8493-8500. Available from: [Link]

-

Whole Cell Patch Clamp Protocol. JoVE. Available from: [Link]

-

Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY: Home. Available from: [Link]

-

Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

-

Grassegger, A., et al. (1993). Heterogeneity of L-type calcium channel alpha 1 subunits: stereoselective discrimination of different populations by the novel 1,4-dihydropyridine B 874-67. Molecular Pharmacology, 44(2), 421-430. Available from: [Link]

-

Dilmac, N., et al. (2011). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channel. Molecular and Cellular Pharmacology, 3(1), 1-10. Available from: [Link]

-

Striessnig, J., & Ortner, N. J. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 7(2), 110-123. Available from: [Link]

-

Catterall, W. A., & Striessnig, J. (1992). Molecular determinants of drug binding and action on L-type calcium channels. Drug Development Research, 25(1), 1-15. Available from: [Link]

-

Yang, H., et al. (2020). Regulation of Cardiac Cav1.2 Channels by Calmodulin. International Journal of Molecular Sciences, 21(18), 6808. Available from: [Link]

-

Ferrante, J., & Triggle, D. J. (1987). Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. The Journal of Pharmacology and Experimental Therapeutics, 243(1), 118-125. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of niguldipine, a new dihydropyridine calcium antagonist, on regional blood flow, cardiac performance and myocardial metabolism in anaesthetized open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay for calcium channels (Journal Article) | OSTI.GOV [osti.gov]

- 12. Calcium channels: basic properties as revealed by radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The mechanism of binding of dihydropyridine calcium channel blockers to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Niguldipine: A Dual-Action Cardiovascular Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Niguldipine is a third-generation 1,4-dihydropyridine derivative that distinguishes itself from others in its class through a unique dual mechanism of action. Primarily a potent L-type calcium channel blocker, it also exhibits high-affinity antagonism of the α1A-adrenergic receptor subtype.[1][2][3] This combination of effects results in significant vasodilation and antihypertensive properties, with a preferential vasodilating effect on the coronary vascular bed.[4] The (+)-enantiomer of Niguldipine demonstrates pronounced stereoselectivity, binding with exceptionally high affinity in the picomolar range to L-type calcium channels in cardiac and skeletal muscle.[1] While its clinical development has been limited, its distinct pharmacological profile makes it a valuable molecular probe for studying cardiovascular physiology and a prototype for designing novel therapeutics with tailored selectivity. This guide provides a comprehensive overview of its pharmacological actions, experimental validation protocols, and its standing as a potential cardiovascular agent.

Introduction: A Dihydropyridine with a Difference

The 1,4-dihydropyridine (DHP) class of calcium channel blockers (CCBs) represents a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[5][6] These agents typically exert their therapeutic effects by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[7] Niguldipine, chemically known as 3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, adheres to this fundamental mechanism but possesses an additional, clinically relevant property: potent and selective α1A-adrenergic receptor antagonism.[1][2] This dual-action profile suggests a more comprehensive approach to blood pressure control by targeting both the direct mechanism of smooth muscle contraction (calcium influx) and a key neurohormonal pathway that regulates vascular tone (adrenergic stimulation). This guide will dissect the multifaceted pharmacological profile of Niguldipine, presenting the mechanistic basis for its actions, the experimental methodologies used to characterize it, and its potential implications in cardiovascular medicine.

Core Pharmacological Profile: A Dual Mechanism of Action

Niguldipine's cardiovascular effects stem from its ability to modulate two critical signaling pathways in vascular smooth muscle and cardiac tissue.

L-Type Calcium Channel Blockade

Like all DHPs, Niguldipine's primary mechanism is the blockade of voltage-gated L-type calcium channels.[3][5] These channels are fundamental for excitation-contraction coupling in smooth and cardiac muscle. By binding to the α1 subunit of the channel, Niguldipine stabilizes the channel in an inactivated state, preventing the influx of Ca2+ that triggers vasoconstriction.[5]

Stereoselectivity and Binding Affinity: The action of Niguldipine is highly stereospecific. The (+)-enantiomer is significantly more potent than the (-)-enantiomer in binding to L-type calcium channels.[1][8] Radioligand binding assays have demonstrated that (+)-Niguldipine binds with exceptionally high affinity to 1,4-DHP receptors in various tissues, with Ki values in the picomolar range, indicating a potent inhibitory potential.[1]

| Tissue (Guinea Pig) | Receptor Target | (+)-Niguldipine Ki value | (-)-Niguldipine Potency | Reference |

| Heart | L-type Ca2+ Channel | 45 pM | ~40 times less potent | [1] |

| Skeletal Muscle | L-type Ca2+ Channel | 85 pM | ~40 times less potent | [1] |

| Brain | L-type Ca2+ Channel | 140 pM | ~40 times less potent | [1] |

Table 1: Binding Affinities of Niguldipine Enantiomers for L-type Calcium Channels.

α1-Adrenergic Receptor Antagonism

What sets Niguldipine apart is its potent antagonism of α1-adrenoceptors.[2] This action inhibits the vasoconstrictor effects of catecholamines like norepinephrine, a pathway distinct from calcium channel blockade. This secondary mechanism contributes significantly to its overall antihypertensive effect.